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Compound of Interest

Compound Name: (2S)-but-3-yn-2-ol

Cat. No.: B1276671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and

applications of (2S)-but-3-yn-2-ol, a valuable chiral building block in modern organic synthesis.

This document details established protocols, key analytical data, and the strategic importance

of this compound in the development of complex molecules and active pharmaceutical

ingredients (APIs).

Introduction
(2S)-but-3-yn-2-ol, also known as (S)-(-)-3-butyn-2-ol, is a chiral propargylic alcohol featuring a

secondary alcohol and a terminal alkyne. This unique combination of functional groups makes

it a highly versatile intermediate for introducing stereocenters and providing a reactive handle

for a variety of coupling and functionalization reactions, such as "click" chemistry.[1] Its role as

a precursor in the synthesis of antiviral agents, anti-inflammatory drugs, and other complex

natural products underscores its importance in medicinal chemistry and drug development.[1]

[2] The precise stereochemistry of the hydroxyl group is often critical for the biological activity

and safety of the final drug product.

Synthesis of (2S)-but-3-yn-2-ol
The most reliable and widely adopted method for synthesizing (2S)-but-3-yn-2-ol is the

enantioselective reduction of the prochiral ketone, 3-butyn-2-one. Among various asymmetric
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reduction techniques, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high

enantioselectivity, operational simplicity, and predictable stereochemical outcome.[3][4]

Synthetic Workflow Overview
The general synthetic strategy involves two main stages: the preparation of the starting ketone,

3-butyn-2-one, followed by its asymmetric reduction to the target S-alcohol.

Preparation of Starting Material

Asymmetric Reduction

Acetylene

3-Butyn-2-one

1. Deprotonation (e.g., n-BuLi)
2. Acylation (e.g., Acetic Anhydride) or

Reaction with Acetaldehyde followed by Oxidation

Acetaldehyde

(2S)-but-3-yn-2-ol

CBS Reduction

(S)-Me-CBS Catalyst
+ Borane (BH3•THF)

Click to download full resolution via product page

Caption: General workflow for the synthesis of (2S)-but-3-yn-2-ol.

Experimental Protocol: Corey-Bakshi-Shibata (CBS)
Reduction
This protocol describes the asymmetric reduction of 3-butyn-2-one to (2S)-but-3-yn-2-ol with

high enantiomeric excess.[3][4][5]

Materials:

3-Butyn-2-one
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(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

Borane-tetrahydrofuran complex (BH₃•THF, 1 M in THF)

Anhydrous Tetrahydrofuran (THF)

Methanol (MeOH)

1 M Hydrochloric Acid (HCl)

Diethyl ether or Ethyl acetate

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer,

thermometer, and nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 to 0.1

equivalents).

Dilute the catalyst with anhydrous THF.

Cool the flask to 0 °C in an ice bath.

Slowly add BH₃•THF solution (0.6 equivalents) to the catalyst solution while maintaining the

temperature below 5 °C. Stir for 15 minutes to allow for the formation of the catalyst-borane

complex.

In a separate flask, dissolve 3-butyn-2-one (1.0 equivalent) in anhydrous THF.

Cool the catalyst-borane complex mixture to -30 °C to -40 °C using a dry ice/acetonitrile

bath.
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Add the solution of 3-butyn-2-one dropwise to the reaction mixture over 30-60 minutes,

ensuring the internal temperature does not rise above -30 °C.

Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction progress by

thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -30 °C.

Allow the mixture to warm to room temperature.

Add 1 M HCl and stir for 30 minutes.

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate

(3x).

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by vacuum distillation to yield (2S)-but-3-yn-2-ol as a colorless

liquid.

Characterization and Physical Properties
Thorough characterization is essential to confirm the identity, purity, and stereochemical

integrity of the synthesized (2S)-but-3-yn-2-ol.

Physical and Chemical Properties
The key physical and chemical properties are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₄H₆O [6]

Molecular Weight 70.09 g/mol [6]

Appearance Colorless to light yellow liquid [7]

Boiling Point 108-111 °C (lit.)

Density 0.883 g/mL at 20 °C (lit.)

Refractive Index (n₂₀/D) 1.426 (lit.)

Optical Activity ([α]₂₂/D) -45° (neat)

CAS Number 2914-69-4 [6]

Spectroscopic Data
Spectroscopic analysis provides structural confirmation of the molecule.

NMR spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.

¹H NMR

(CDCl₃)
δ (ppm) Multiplicity

Coupling

Constant (J)
Assignment

Reference(s
)

H-4 ~4.53 Quartet (q) ~6.5 Hz -CH(OH)- [8]

H-1 ~2.47 Doublet (d) ~2.0 Hz ≡C-H [8]

-OH Variable
Broad Singlet

(s)
-OH

H-5 ~1.47 Doublet (d) ~6.5 Hz -CH₃ [8]
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¹³C NMR (CDCl₃) δ (ppm) Assignment Reference(s)

C2 ~85.0 C≡CH [9]

C1 ~72.0 C≡CH [9]

C3 ~58.0 CH(OH) [9]

C4 ~24.5 CH₃ [9]

IR spectroscopy identifies the key functional groups present in the molecule.

Vibrational Mode Wavenumber (cm⁻¹) Appearance

O-H stretch 3300 - 3400 Strong, Broad

C≡C-H stretch (alkyne) ~3300 Strong, Sharp

C-H stretch (alkane) 2850 - 3000 Medium

C≡C stretch (alkyne) 2100 - 2200 Weak

C-O stretch 1050 - 1150 Strong

Mass spectrometry confirms the molecular weight and provides information on fragmentation

patterns.

Molecular Ion (M⁺): m/z = 70

Key Fragments: m/z = 55 (M - CH₃), 43, 27

Determination of Enantiomeric Excess (e.e.)
Confirming the enantiopurity of the product is critical. Chiral High-Performance Liquid

Chromatography (HPLC) is the preferred method.

Experimental Protocol: Chiral HPLC

Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective.

Examples include Chiralpak® AD-H or Chiralcel® OD-H.
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Mobile Phase: A normal-phase solvent system, such as a mixture of n-hexane and

isopropanol (e.g., 90:10 v/v), is commonly used.[10] The exact ratio should be optimized to

achieve baseline separation.

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong

chromophore.

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile

phase.

Analysis: Inject the racemic but-3-yn-2-ol to determine the retention times of both

enantiomers. Subsequently, inject the synthesized sample to determine the peak areas for

the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) =

[ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.

Key Mechanisms and Relationships
Mechanism of the Corey-Bakshi-Shibata (CBS)
Reduction
The high enantioselectivity of the CBS reduction is rationalized by a well-defined, catalyst-

controlled transition state.[3][4][11]

(S)-Me-CBS
Catalyst

Active Catalyst-Borane
Complex

Coordination

BH3•THF Six-Membered
Transition State

Coordination of Ketone
(less hindered face)

3-Butyn-2-one
(R_S = Me, R_L = C≡CH)

Alkoxyborane
Intermediate

Hydride
Transfer

Catalyst
Regeneration

Acidic
Workup

(2S)-but-3-yn-2-ol
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Caption: Catalytic cycle of the CBS reduction for ketones.

The mechanism involves the coordination of borane to the Lewis basic nitrogen of the

oxazaborolidine catalyst.[11] This activates the borane as a hydride donor and increases the

Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic

boron via its sterically more accessible lone pair, orienting the small methyl group towards the

catalyst's substituent. This organized assembly facilitates a face-selective intramolecular

hydride transfer through a six-membered ring transition state, yielding the desired (S)-alcohol

with high fidelity.[3][4]

Applications in Drug Development
(2S)-but-3-yn-2-ol is not merely an academic curiosity; it is a key intermediate in the synthesis

of high-value molecules for the pharmaceutical and agrochemical industries. Its structural

features are leveraged to build molecular complexity efficiently.

(2S)-but-3-yn-2-ol

Active Pharmaceutical
Ingredients (APIs)

Chiral Pool
Synthesis

Natural Product
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Stereocenter
Installation
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Caption: Applications of (2S)-but-3-yn-2-ol as a versatile chiral building block.

Key applications include:
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Pharmaceutical Intermediates: It is a documented intermediate in the synthesis of Vorapaxar,

an antiplatelet medication.[2]

Bioactive Molecules: The propargyl alcohol moiety is present in numerous natural products

and is a precursor for synthesizing suicide inactivators of monoamine oxidase (MAO).

Click Chemistry: The terminal alkyne provides a versatile handle for copper-catalyzed azide-

alkyne cycloaddition (CuAAC) reactions, allowing for the straightforward conjugation of this

chiral piece to other molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. nbinno.com [nbinno.com]

3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry
[nrochemistry.com]

4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

5. alfa-chemistry.com [alfa-chemistry.com]

6. (2S)-But-3-yn-2-ol | C4H6O | CID 6995470 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. 3-Butyn-2-ol | C4H6O | CID 16239 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. 3-Butyn-2-ol(2028-63-9) 1H NMR spectrum [chemicalbook.com]

9. 3-Butyn-2-ol(2028-63-9) 13C NMR [m.chemicalbook.com]

10. chromatographyonline.com [chromatographyonline.com]

11. youtube.com [youtube.com]

To cite this document: BenchChem. [(2S)-but-3-yn-2-ol: A Technical Guide to Synthesis and
Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1276671#synthesis-and-characterization-of-2s-but-3-
yn-2-ol]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.nbinno.com/article/pharmaceutical-intermediates/sourcing-high-quality-r-plus-3-butyn-2-ol-a-key-for-pharmaceutical-intermediates-vg
https://www.benchchem.com/product/b1276671?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/applications-of-3-butyn-2-ol-in-pharmaceutical-synthesis-dp
https://www.nbinno.com/article/pharmaceutical-intermediates/sourcing-high-quality-r-plus-3-butyn-2-ol-a-key-for-pharmaceutical-intermediates-vg
https://nrochemistry.com/corey-bakshi-shibata-reduction/
https://nrochemistry.com/corey-bakshi-shibata-reduction/
https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction
https://www.alfa-chemistry.com/resources/corey-bakshi-shibata-reduction.html
https://pubchem.ncbi.nlm.nih.gov/compound/2S_-But-3-yn-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Butyn-2-ol
https://www.chemicalbook.com/SpectrumEN_2028-63-9_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_2028-63-9_13CNMR.htm
https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs-1
https://www.youtube.com/watch?v=jtYtlOU6zoI
https://www.benchchem.com/product/b1276671#synthesis-and-characterization-of-2s-but-3-yn-2-ol
https://www.benchchem.com/product/b1276671#synthesis-and-characterization-of-2s-but-3-yn-2-ol
https://www.benchchem.com/product/b1276671#synthesis-and-characterization-of-2s-but-3-yn-2-ol
https://www.benchchem.com/product/b1276671#synthesis-and-characterization-of-2s-but-3-yn-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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